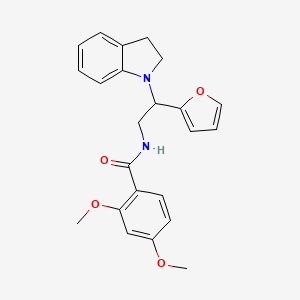

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-27-17-9-10-18(22(14-17)28-2)23(26)24-15-20(21-8-5-13-29-21)25-12-11-16-6-3-4-7-19(16)25/h3-10,13-14,20H,11-12,15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKNGKXNZJFMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the indoline moiety: Starting from an appropriate indole derivative, the indoline ring can be formed through reduction or other cyclization reactions.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent.

Formation of the benzamide structure: The final step involves the formation of the benzamide by reacting the intermediate with 2,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan and indoline rings can be oxidized under appropriate conditions, potentially leading to ring-opened or other oxidized products.

Reduction: The compound can be reduced, particularly at the amide bond or the aromatic rings, under hydrogenation conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly at the methoxy positions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or KMnO4 can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Halogenation reagents (e.g., NBS for bromination) or nucleophiles (e.g., Grignard reagents) for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to fully saturated or partially reduced products.

Scientific Research Applications

Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

Biology: Potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties, which can be explored through in vitro and in vivo studies.

Medicine: Investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.

Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, modulating their function through binding interactions. The pathways involved might include inhibition of enzyme activity, receptor antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Core Structural Differences

a. Heterocyclic Modifications

- N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide (CAS 898458-15-6) : Replaces the 2,4-dimethoxy groups with a nitro substituent. The nitro group’s electron-withdrawing nature may alter electronic distribution and binding affinity compared to the methoxy’s electron-donating effects .

- Thiazole Derivatives (): Compounds like 3b and 3c incorporate thiazole rings instead of indoline.

- Coumarin-Acrylamide Hybrid () : Integrates a coumarin system, which introduces conjugated π-electrons and oxygen-rich regions. This structural complexity may improve fluorescence properties or modulate pharmacokinetics compared to the simpler benzamide backbone .

b. Substituent Variations

- Dimethylamino Analog (CAS 899978-92-8): Features a dimethylamino group instead of indolin-1-yl. The tertiary amine could enhance solubility in aqueous media and alter basicity, affecting cellular uptake .

Physicochemical Properties

Key Observations :

- The coumarin hybrid () exhibits a higher melting point (~219–221°C) compared to thiazole derivatives (197–224°C), likely due to extended conjugation and hydrogen-bonding capacity .

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide is a synthetic compound that combines furan and indoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, an indoline structure, and a dimethoxybenzamide group. Its molecular formula is , with a molecular weight of approximately 300.36 g/mol. The structural uniqueness of this compound contributes to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing cellular responses.

- Antioxidant Activity : The furan and indoline moieties may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Research has indicated that compounds with furan and indoline structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including:

- Cell Cycle Arrest : Compounds may cause cell cycle arrest at different phases, preventing cancer cell proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in malignant cells.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies. The compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent for infectious diseases.

In Vitro Studies

A study conducted on similar furan-indole derivatives demonstrated potent activity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating effective inhibition at low concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Furan-Indole Derivative | MCF-7 | 5.6 |

| This compound | MCF-7 | TBD |

Enzyme Inhibition Studies

Another study highlighted the enzyme inhibitory effects of related compounds on tyrosinase activity, which is crucial for melanin synthesis. The results indicated that modifications in the chemical structure significantly influenced the inhibitory potency .

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Furan-Chalcone Derivative | Tyrosinase | 0.0433 |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.